molecular formula C8H4Cl2O3S B8680764 5-Chlorobenzofuran-2-sulfonyl Chloride

5-Chlorobenzofuran-2-sulfonyl Chloride

Cat. No.: B8680764
M. Wt: 251.09 g/mol
InChI Key: UIHPMIWZMBNVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorobenzofuran-2-sulfonyl Chloride is a heterocyclic compound featuring a benzofuran core (a fused benzene and furan ring system) substituted with a chlorine atom at position 5 and a sulfonyl chloride (–SO₂Cl) group at position 2. This compound is a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized benzofuran derivatives. Its structure combines the electron-withdrawing effects of chlorine and the sulfonyl chloride group, making it highly reactive toward nucleophilic substitution and cross-coupling reactions.

Properties

Molecular Formula

C8H4Cl2O3S

Molecular Weight

251.09 g/mol

IUPAC Name

5-chloro-1-benzofuran-2-sulfonyl chloride

InChI

InChI=1S/C8H4Cl2O3S/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H

InChI Key

UIHPMIWZMBNVNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Step 1: Halogenation of Benzofuran

Halogenating agents like N-chlorosuccinimide (NCS) or bromine are used to introduce chlorine at the 5-position. For example:

Benzofuran+NCSAcOH, 50°C5-Chlorobenzofuran\text{Benzofuran} + \text{NCS} \xrightarrow{\text{AcOH, 50°C}} 5\text{-Chlorobenzofuran}

  • Yield : 85–90%

Step 2: Sulfonation-Chlorination

The chlorinated intermediate is treated with chlorosulfonic acid (HSO3_3Cl) or thionyl chloride (SOCl2_2) to install the sulfonyl chloride group:

5-Chlorobenzofuran+HSO3ClCH2Cl2,05°C5-Chlorobenzofuran-2-sulfonyl chloride5\text{-Chlorobenzofuran} + \text{HSO}3\text{Cl} \xrightarrow{\text{CH}2\text{Cl}_2, 0–5°C} 5\text{-Chlorobenzofuran-2-sulfonyl chloride}

  • Yield : 65–75%

This two-step approach offers better control over regioselectivity but requires isolation of intermediates, increasing production costs.

Cyclization of Sulfonated Precursors

A less common but efficient method involves constructing the benzofuran ring after sulfonation. outlines a route starting with 2-hydroxy-5-chlorobenzoic acid :

Step 1: Sulfonation

The carboxylic acid is sulfonated using chlorosulfonic acid :

2-Hydroxy-5-chlorobenzoic acid+HSO3Cl0–5°C2-Hydroxy-5-chloro-3-sulfobenzoic acid2\text{-Hydroxy-5-chlorobenzoic acid} + \text{HSO}_3\text{Cl} \xrightarrow{\text{0–5°C}} 2\text{-Hydroxy-5-chloro-3-sulfobenzoic acid}

Step 2: Cyclization

The sulfonated intermediate undergoes cyclization with acetylene derivatives (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst:

Sulfonated intermediate+Me3SiC≡CHPd(PPh3)4,CuI5-Chlorobenzofuran-2-sulfonyl chloride\text{Sulfonated intermediate} + \text{Me}3\text{SiC≡CH} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{CuI}} 5\text{-Chlorobenzofuran-2-sulfonyl chloride}

  • Yield : 60–70%

This method avoids competing side reactions but demands stringent anhydrous conditions.

Industrial-Scale Synthesis and Optimization

Large-scale production often employs thionyl chloride for sulfonation. details a continuous process using excess thionyl chloride (5–10 equiv) at 50–150°C:

5-Chlorobenzofuran-2-sulfonic acid+SOCl2DMF, 80°C5-Chlorobenzofuran-2-sulfonyl chloride5\text{-Chlorobenzofuran-2-sulfonic acid} + \text{SOCl}_2 \xrightarrow{\text{DMF, 80°C}} 5\text{-Chlorobenzofuran-2-sulfonyl chloride}

  • Key Parameters :

    • Solvent: Dichloromethane or chlorobenzene

    • Catalyst: Sulfuric acid (0.1–5 mol%)

    • Yield: 85–95%

Comparative Analysis of Methods

MethodKey ReagentsTemperature RangeYieldScalability
Direct SulfonationSO2_2Cl2_2, DMF70–90°C70–80%High
Halogenation-SulfonationNCS, HSO3_3Cl0–50°C65–75%Moderate
CyclizationHSO3_3Cl, Pd catalyst60–80°C60–70%Low
Sandmeyer AdaptationDABSO, CuCl2_220–25°C~50%Experimental
Industrial ProcessSOCl2_2, H2_2SO4_450–150°C85–95%High

Mechanism of Action

The mechanism of action of 5-Chlorobenzofuran-2-sulfonyl Chloride and its derivatives involves interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes or interfere with cellular processes, leading to their biological effects . The exact mechanism may vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

5-Chloro-2-fluorobenzenesulfonyl Chloride
  • Structure : A benzene ring substituted with chlorine (position 5), fluorine (position 2), and a sulfonyl chloride group (position 1) .
  • Key Differences :
    • The absence of a fused oxygen-containing ring (furan) reduces molecular rigidity compared to benzofuran derivatives.
    • Fluorine, a strong electron-withdrawing substituent, enhances electrophilicity at the sulfonyl chloride group.
5-Chloro-3-ethylsulfinyl-benzofuran Derivative
  • Structure : A benzofuran core with chlorine (position 5), a 3-ethylsulfinyl (–SO–C₂H₅) group, and a 3-fluorophenyl substituent .
  • Key Differences :
    • The sulfinyl group (–SO–) is less reactive than sulfonyl chloride (–SO₂Cl), limiting its utility in nucleophilic substitutions.
    • The ethylsulfinyl and fluorophenyl groups introduce steric hindrance, affecting reaction kinetics.

Physical and Chemical Properties

Property 5-Chlorobenzofuran-2-sulfonyl Chloride 5-Chloro-2-fluorobenzenesulfonyl Chloride 5-Chloro-3-ethylsulfinyl-benzofuran Derivative
Molecular Formula C₈H₄Cl₂O₃S C₆H₃Cl₂FO₂S C₁₆H₁₂ClFO₂S
Molecular Weight 271.1 g/mol 249.06 g/mol 338.78 g/mol
Melting Point Not reported Not reported 390–391 K (117–118°C)
Reactivity High (sulfonyl chloride) High (sulfonyl chloride + fluorine) Moderate (sulfinyl group)
Solubility Likely polar aprotic solvents Dichloromethane, acetone Acetone, ethyl acetate
Key Observations:
  • The sulfonyl chloride group in both benzene and benzofuran derivatives ensures high reactivity, but fluorine in the benzene analog may further enhance electrophilicity .
This compound
  • Likely synthesized via chlorosulfonation of 5-chlorobenzofuran, where chlorosulfonic acid introduces the –SO₂Cl group.
5-Chloro-2-fluorobenzenesulfonyl Chloride
  • Produced commercially via direct sulfonation/chlorination of fluorobenzene derivatives .
5-Chloro-3-ethylsulfinyl-benzofuran Derivative
  • Synthesized by oxidizing a sulfanyl (–S–C₂H₅) precursor with 3-chloroperoxybenzoic acid (mCPBA) .

Q & A

Q. What role does this compound play in photoaffinity labeling for proteomics studies?

  • Methodology : Derivatize with a photoreactive group (e.g., diazirine) and incubate with target enzymes. UV irradiation cross-links the probe to active sites, enabling identification via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.